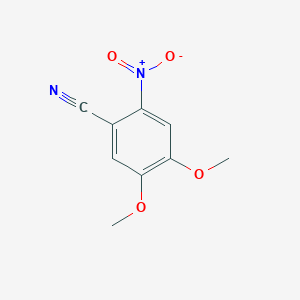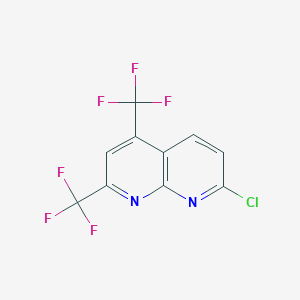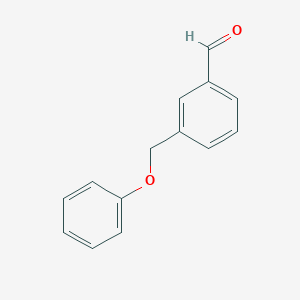
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate, also known as DECMA-1, is a quaternary ammonium compound that has been widely used in scientific research due to its unique properties. DECMA-1 has been found to have a variety of biochemical and physiological effects, making it a valuable tool in the study of cell physiology and signaling pathways.
Mécanisme D'action
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate is believed to act by binding to specific sites on ion channels and receptors, altering their activity. It has been found to have both agonist and antagonist effects, depending on the specific target.
Effets Biochimiques Et Physiologiques
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate has been found to have a variety of biochemical and physiological effects. It has been shown to modulate calcium signaling pathways, which are involved in a wide range of cellular processes. Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate has also been found to affect cell proliferation and apoptosis, suggesting a potential role in cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate has several advantages as a research tool, including its ability to selectively modulate ion channels and receptors. It is also relatively easy to synthesize and has a long shelf life. However, there are also limitations to its use, including potential toxicity and the need for careful dosing to avoid non-specific effects.
Orientations Futures
There are several potential future directions for research involving Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate. One area of interest is the development of more selective analogs that can target specific ion channels or receptors. Another potential direction is the use of Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate in combination with other compounds to study complex signaling pathways. Finally, Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate may have potential therapeutic applications, particularly in the treatment of pain and inflammation.
Méthodes De Synthèse
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate can be synthesized through a multistep process starting with the reaction of diethylamine with 2-bromoethanol to form diethyl(2-hydroxyethyl)amine. This intermediate is then reacted with alpha-cyclohexyl-1-hydroxycyclohexaneacetic acid to form Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate.
Applications De Recherche Scientifique
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate has been used in a variety of scientific research applications, including the study of ion channels, transporters, and receptors. It has been found to modulate the activity of several ion channels, including the TRPV1 channel, which is involved in pain sensation. Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate has also been used to study the function of the P2X7 receptor, which is involved in inflammation and immune response.
Propriétés
Numéro CAS |
100916-78-7 |
|---|---|
Nom du produit |
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate |
Formule moléculaire |
C21H40BrNO3 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
2-[2-cyclohexyl-2-(1-hydroxycyclohexyl)acetyl]oxyethyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C21H40NO3.BrH/c1-4-22(3,5-2)16-17-25-20(23)19(18-12-8-6-9-13-18)21(24)14-10-7-11-15-21;/h18-19,24H,4-17H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
WADCYOUWAGZWFX-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)C2(CCCCC2)O.[Br-] |
SMILES canonique |
CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)C2(CCCCC2)O.[Br-] |
Synonymes |
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydro xycyclohexaneacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



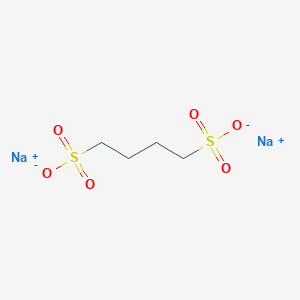
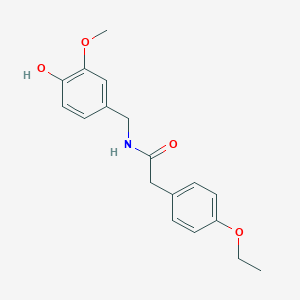
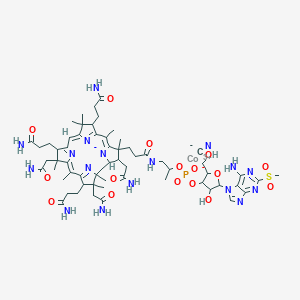
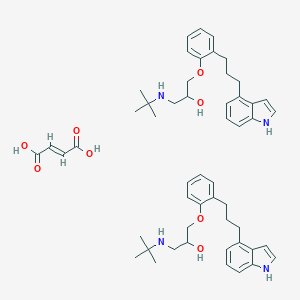
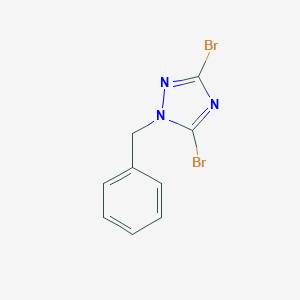
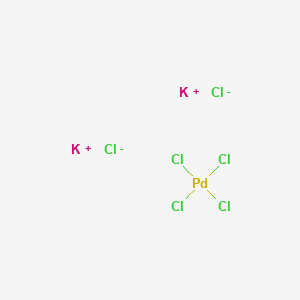
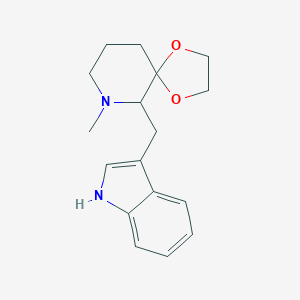
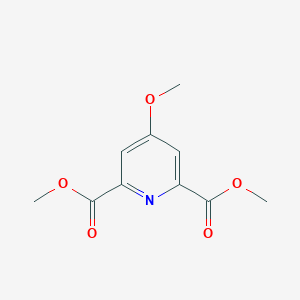
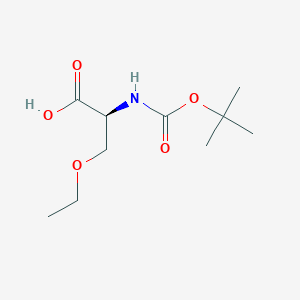

![7-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B10934.png)
